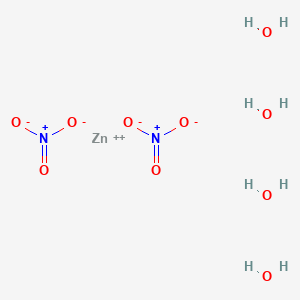
Hafnium oxychloride hydrate
Übersicht
Beschreibung
Hafnium(IV) oxychloride hydrate is a compound with the linear formula HfOCl2 · xH2O . It has a molecular weight of 265.40 (anhydrous basis) . It is used as a starting material for HfGeO4 and HfGeO4:Ti, both of which are used in x-ray phosphors .
Molecular Structure Analysis
The molecular structure of Hafnium oxychloride hydrate is represented by the SMILES string O.Cl [Hf] (Cl)=O . The InChI key is ONMNZQKEFYFCCQ-UHFFFAOYSA-L .Chemical Reactions Analysis
This compound is used as a starting material for HfGeO4 and HfGeO4:Ti, both of which are used in x-ray phosphors . The formation of HfO2 nanoparticles was promoted and the size was reduced by the addition of seeds, suggesting that the formation of HfO2 nanoparticles is controlled by the surface-deposition reaction .Physical And Chemical Properties Analysis
This compound is a crystalline compound . The degree of hydration is 6-8 .Wissenschaftliche Forschungsanwendungen
Hafnium oxychloride hydrate has several scientific research applications, including catalysis, electronics, and energy storage. In catalysis, this compound is used as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of organic compounds. In electronics, this compound is used as a dielectric material in capacitors and transistors. In energy storage, this compound is used as an electrode material in lithium-ion batteries.
Wirkmechanismus
Target of Action
Hafnium oxychloride hydrate is a complex inorganic compound Hafnium compounds are known to interact with various elements and compounds, including halogens, oxygen, nitrogen, carbon, boron, sulfur, and silicon .
Mode of Action
It’s known that hafnium tends to form inorganic compounds in the oxidation state of +4 . In the process of forming hafnium oxide nanoparticles, this compound interacts with sodium hydroxide (NaOH) to adjust the pH . The formation of these nanoparticles is influenced by factors such as aging temperature, concentration of NaOH, and reaction time .
Biochemical Pathways
Hafnium compounds are known to interact with various elements and compounds, suggesting that they may influence a range of biochemical processes .
Result of Action
It’s known that hafnium compounds can react with various elements and compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of hafnium oxide nanoparticles from this compound is influenced by factors such as aging temperature, concentration of NaOH, and reaction time . These factors can potentially influence the compound’s action, efficacy, and stability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of hafnium oxychloride hydrate is its high solubility in water, which makes it easy to handle and use in lab experiments. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for research on hafnium oxychloride hydrate. One area of interest is the development of new synthesis methods that are more cost-effective and scalable. Another area of interest is the optimization of its properties for specific applications, such as catalysis and energy storage. Additionally, research on the mechanism of action and biochemical and physiological effects of this compound could provide valuable insights into its potential applications in medicine and biotechnology.
Conclusion:
This compound is a promising chemical compound that has several scientific research applications, including catalysis, electronics, and energy storage. Its unique properties make it a valuable material for various fields, and there is significant potential for future research and development. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, we can better appreciate its potential and contribute to its continued development and optimization.
Synthesemethoden
Hafnium oxychloride hydrate can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and chemical precipitation. The hydrothermal synthesis method involves the reaction of hafnium chloride and sodium hydroxide in a high-pressure vessel at elevated temperatures. The solvothermal synthesis method involves the reaction of hafnium chloride with a solvent at high temperatures and pressures. Chemical precipitation involves the reaction of hafnium chloride with a precipitating agent such as ammonium hydroxide or sodium hydroxide. The choice of synthesis method depends on the desired properties and applications of the final product.
Safety and Hazards
Eigenschaften
IUPAC Name |
chloro hypochlorite;hafnium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2O.Hf.H2O/c1-3-2;;/h;;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPMNFKQNLGIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O(Cl)Cl.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2HfO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721715 | |
| Record name | chloro hypochlorite;hafnium;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15461-28-6 | |
| Record name | chloro hypochlorite;hafnium;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15461-28-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B579016.png)
![2H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579017.png)

![Cyclopenta[cd]pleiadene](/img/structure/B579020.png)


![1,6-Diazacyclopenta[cd]pentalene,1,6-dihydro-(8CI)](/img/no-structure.png)





